molecular formula C52H78Br2ClO9- B14369338 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate CAS No. 90393-17-2

5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate

Cat. No.: B14369338
CAS No.: 90393-17-2
M. Wt: 1042.4 g/mol
InChI Key: QXMPFCQAXCANPK-UHFFFAOYSA-M
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Description

5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate typically involves multiple steps, including halogenation, esterification, and etherification reactions. The process begins with the halogenation of phenol derivatives to introduce chlorine and bromine atoms. This is followed by esterification reactions to attach hexadecanoyloxy groups to the propan-2-yl backbone. Finally, etherification is performed to link the pentanoate moiety to the aromatic ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of ester groups to alcohols.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic rings and ester groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dibromophenoxy)phenyl derivatives: These compounds share similar halogenated aromatic structures.

    Hexadecanoyloxy esters: Compounds with long-chain fatty acid esters exhibit similar chemical properties.

    Pentanoate esters: These compounds have comparable ester functionalities.

Uniqueness

5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is unique due to its combination of halogenated aromatic rings and long-chain ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90393-17-2

Molecular Formula

C52H78Br2ClO9-

Molecular Weight

1042.4 g/mol

IUPAC Name

5-[1-[5-chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-di(hexadecanoyloxy)propan-2-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C52H79Br2ClO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-49(58)61-40-47(63-50(59)33-29-30-48(56)57)52(43-39-42(55)35-37-45(43)62-46-36-34-41(53)38-44(46)54)64-51(60)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-39,47,52H,3-33,40H2,1-2H3,(H,56,57)/p-1

InChI Key

QXMPFCQAXCANPK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)Br)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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